molecular formula C24H38N4O3S B3026133 N-[2-[1,2-二氢-1'-[顺式-4-(1-甲基乙基)环己基]-3-氧代螺[异喹啉-4(3H),4'-哌啶]-2-基]乙基]-磺酰胺 CAS No. 2099681-31-7

N-[2-[1,2-二氢-1'-[顺式-4-(1-甲基乙基)环己基]-3-氧代螺[异喹啉-4(3H),4'-哌啶]-2-基]乙基]-磺酰胺

货号: B3026133
CAS 编号: 2099681-31-7
分子量: 462.7 g/mol
InChI 键: LIZMNXKYQXVRSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AT-121 是一种实验性止痛药,旨在作为 μ-阿片受体和脑啡肽受体的双功能激动剂。 这种双重作用旨在提供类似于传统阿片类药物的止痛效果,同时最大限度地降低滥用和依赖的风险 .

科学研究应用

AT-121 具有多种科学研究应用,包括:

    化学: 研究双功能镇痛药的构效关系。

    生物学: 研究 AT-121 与阿片受体和脑啡肽受体的相互作用。

    医学: 探索其作为非成瘾性止痛药的潜力。

    工业: 潜在的开发成为用于疼痛管理的商业制药产品。

作用机制

AT-121 通过与 μ-阿片受体和脑啡肽受体结合来发挥其作用。 μ-阿片受体负责止痛作用,而脑啡肽受体调节通常与阿片类药物相关的副作用,例如成瘾和耐受性 . 这种双重作用使 AT-121 能够在降低滥用风险的情况下提供有效的止痛效果。

生化分析

Biochemical Properties

AT-121 plays a significant role in biochemical reactions by interacting with specific receptors in the body. It acts as a partial agonist at the μ-opioid receptor and the nociceptin receptor . The interaction with these receptors involves binding to the receptor sites, which leads to the activation of downstream signaling pathways. This binding interaction is crucial for its analgesic effects, as it helps in modulating pain signals without causing significant side effects .

Cellular Effects

AT-121 influences various cellular processes, particularly in neurons. It affects cell signaling pathways by binding to the μ-opioid and nociceptin receptors on the cell surface . This binding leads to the activation of G-protein coupled receptor (GPCR) pathways, which in turn modulate the release of neurotransmitters involved in pain perception . Additionally, AT-121 has been shown to influence gene expression related to pain and addiction pathways, thereby reducing the potential for abuse .

Molecular Mechanism

The molecular mechanism of AT-121 involves its binding interactions with the μ-opioid and nociceptin receptors . Upon binding, AT-121 activates these receptors, leading to a conformational change that triggers intracellular signaling cascades . This activation results in the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels, which collectively contribute to its analgesic effects . The dual receptor activity of AT-121 is designed to provide effective pain relief while minimizing the risk of tolerance and dependence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AT-121 have been observed to change over time. Studies have shown that AT-121 maintains its stability and efficacy over extended periods . Like many compounds, it may undergo degradation under certain conditions, which can affect its long-term potency . Long-term studies in nonhuman primates have demonstrated that AT-121 does not induce hyperalgesia, a marker of tolerance development, indicating its potential for sustained use without diminishing effects .

Dosage Effects in Animal Models

The effects of AT-121 vary with different dosages in animal models. At lower doses, AT-121 effectively reduces pain without causing significant side effects . At higher doses, there may be an increased risk of adverse effects, although AT-121 has been shown to have a relatively high safety margin . In rhesus monkeys, AT-121 has been demonstrated to reduce oxycodone reinforcement without affecting food reinforcement, indicating its potential for reducing opioid abuse .

Metabolic Pathways

AT-121 is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which are then excreted from the body . The metabolic pathways of AT-121 are crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of AT-121 within cells and tissues involve specific transporters and binding proteins . Once administered, AT-121 is absorbed into the bloodstream and distributed to various tissues, including the central nervous system . The compound’s ability to cross the blood-brain barrier is essential for its analgesic effects . Additionally, AT-121 may interact with plasma proteins, which can influence its bioavailability and distribution .

Subcellular Localization

AT-121’s subcellular localization is primarily within the cell membrane, where it interacts with the μ-opioid and nociceptin receptors . The compound’s localization to these receptor sites is facilitated by its lipophilic nature, allowing it to integrate into the lipid bilayer of the cell membrane . This localization is critical for its function, as it enables AT-121 to effectively modulate receptor activity and downstream signaling pathways .

准备方法

合成路线和反应条件

AT-121 的合成涉及多个步骤,从核心螺环结构的制备开始。关键步骤包括:

    螺环核的形成: 这涉及到将合适的先驱体环化以形成螺环异喹啉-哌啶结构。

    功能化: 引入诸如磺酰胺基乙基侧链和丙-2-基环己基等官能团。

反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保所需的立体化学和产率。

工业生产方法

虽然 AT-121 的具体工业生产方法尚未公开详细说明,但大规模合成很可能涉及优化实验室规模的程序,以提高产量、纯度和成本效益。这将包括使用自动化合成设备和严格的质量控制措施。

化学反应分析

反应类型

AT-121 可以进行各种化学反应,包括:

    氧化: 在分子中引入氧原子,可能会改变其药理特性。

    还原: 去除氧原子或添加氢原子,这会改变化合物的活性。

    取代: 用另一个官能团替换一个官能团,这可以用于创建具有不同性质的 AT-121 类似物。

常用试剂和条件

    氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。

    还原: 使用氢化铝锂或氢气与钯催化剂等试剂。

    取代: 在适当条件下使用各种亲核试剂或亲电试剂,例如卤化反应或烷基化反应。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧类似物。

相似化合物的比较

类似化合物

    西布诺帕多: 另一种靶向 μ-阿片受体和脑啡肽受体的双功能镇痛药。

    奥利西丁: 一种 μ-阿片受体激动剂,具有不同的机制来减少副作用。

    PZM21: 一种选择性 μ-阿片受体激动剂,旨在最大限度地减少副作用。

AT-121 的独特性

AT-121 在对 μ-阿片受体和脑啡肽受体的平衡双重作用方面是独一无二的,这旨在提供有效的止痛效果,同时最大限度地降低成瘾和其他阿片类药物相关副作用的风险 .

如果您有任何其他问题或需要更多详细信息,请随时提问!

属性

IUPAC Name

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZMNXKYQXVRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336428
Record name N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2099681-31-7
Record name N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide
Reactant of Route 2
N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide
Reactant of Route 3
N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide
Reactant of Route 4
Reactant of Route 4
N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide
Reactant of Route 5
Reactant of Route 5
N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide
Reactant of Route 6
N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。